The compound is synthesized from various starting materials involving reactions that typically include benzimidazole derivatives and pyridine-based compounds. It is classified under heterocyclic compounds due to its unique ring structures that contain nitrogen atoms.
The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol can be achieved through several methods. One notable approach involves a one-pot multicomponent reaction. In this method:
This method has been reported to yield high purity products with satisfactory yields .
The molecular structure of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol features:
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by factors such as solvent choice and temperature during reactions. For instance, reactions in polar solvents often yield different products compared to non-polar solvents due to solvation effects.
Research indicates that compounds related to 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol exhibit various biological activities:
Studies utilizing cell lines have demonstrated that these compounds can affect cell proliferation rates and trigger cell death mechanisms through mitochondrial pathways.
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol possesses several notable physical and chemical properties:
The compound's solubility profile suggests potential applications in drug formulation where solubility is crucial for bioavailability.
The diverse applications of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol include:
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol represents a structurally intricate nitrogen-containing heterocyclic compound that occupies a significant niche in medicinal and organic chemistry. This tetracyclic molecule integrates benzimidazole and tetrahydropyridine moieties, creating a privileged scaffold with substantial potential for biological interactions. Characterized by the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, this compound exhibits distinctive physicochemical properties arising from its electron-rich nitrogen atoms and the presence of a hydroxyl group at the 2-position. The CAS Registry Number 5622-83-3 provides a unique identifier for this chemical entity [1] [3]. Its structural complexity enables diverse molecular interactions, positioning it as a valuable template for pharmaceutical development, particularly in anticancer research where benzimidazole derivatives have demonstrated pronounced bioactivity [6]. The compound's significance is further amplified by its potential for structural modification, allowing chemists to explore structure-activity relationships through targeted synthetic approaches.
Systematic nomenclature delineates this compound as 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol, following IUPAC conventions for fused heterocyclic systems. This name precisely describes the tetracyclic framework comprising a benzimidazole unit fused with a partially saturated pyridine ring, where the hydroxyl group occupies the 2-position of the tetrahydropyridine component. The structural classification places it within the broader category of angularly fused tetracyclic systems containing multiple nitrogen atoms. The core structure consists of a benzene ring fused to an imidazole (positions 4 and 5), which is further annulated with a six-membered tetrahydropyridine ring across the a-bond (between N1 and C2 of the imidazole and pyridine, respectively) [1] [3].
Table 1: Nomenclature and Identifiers of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol |
Molecular Formula | C₁₁H₁₂N₂O |
CAS Registry Number | 5622-83-3 |
Molecular Weight | 188.23 g/mol |
Alternative Names | 1,2,3,4-Tetrahydro-2-hydroxypyrido[1,2-a]benzimidazole; 2-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
The molecular architecture features a non-planar conformation due to the saturated bonds within the tetrahydropyridine ring, distinguishing it from fully aromatic analogs. This semi-saturated nature introduces stereochemical considerations, though the compound lacks chiral centers. The hydroxyl group at position 2 exhibits potential tautomerism with its corresponding keto form (2-oxo derivative), though computational studies indicate the hydroxy form predominates in solution. This tautomeric behavior parallels observations in simpler benzimidazolone systems, where the lactam form typically dominates [5]. The structural complexity facilitates diverse non-covalent interactions, including hydrogen bonding through the hydroxyl group and nitrogen atoms, π-stacking via the benzimidazole fragment, and coordination to metal centers through the imidazole nitrogen [6].
The historical trajectory of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol emerges from broader investigations into benzimidazole chemistry during the mid-20th century. Initial references appeared in the chemical literature during the 1960s, evidenced by the Coblentz Society's infrared spectral collection (No. 4402) recorded prior to 1970 [1]. The compound's first documented synthesis likely occurred within Eastman Kodak Company's research laboratories in Rochester, New York, as evidenced by spectral data attribution in the NIST Chemistry WebBook [1] [3]. Early synthetic routes typically employed condensation reactions between appropriately functionalized benzimidazoles and cyclic ketones or aldehydes under acidic catalysis.
Significant advancement occurred in 1978 when researchers at Kodak patented derivatives of this heterocyclic system as photographic materials and luminescent dyes, highlighting the compound's utility in non-pharmaceutical applications [4]. The 1990s witnessed renewed interest in this scaffold as medicinal chemists explored its potential as a rigid framework for DNA-interactive agents, inspired by the established bioactivity of benzimidazole-containing natural products and pharmaceuticals. Contemporary synthetic methodologies have substantially evolved, with recent innovations focusing on atom-economical, catalytic approaches that enable precise regiochemical control and functional group tolerance [4]. Particularly noteworthy is the development of synthetic routes utilizing pyrimidinylpropanoic acid precursors, which circumvent limitations associated with traditional benzimidazole-based syntheses and allow introduction of diverse substituents [4]. This evolution reflects the compound's transition from a chemical curiosity to a valued scaffold in targeted drug design.
Within heterocyclic chemistry, 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol represents a privileged structural motif due to its unique convergence of benzimidazole and tetrahydropyridine pharmacophores. This hybrid architecture combines the DNA-binding capability of planar benzimidazole systems with the conformational flexibility and basic character imparted by the tetrahydropyridine moiety [6]. The benzimidazole unit structurally mimics purine nucleobases, facilitating interactions with biological macromolecules through hydrogen bonding and π-stacking, while the tetrahydropyridine component introduces stereoelectronic modulation and potential for protonation at physiological pH [6]. This dual functionality enables diverse molecular recognition events, underpinning the compound's relevance in medicinal chemistry.
Table 2: Key Spectral Signatures of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
Spectroscopic Method | Key Features | Interpretation |
---|---|---|
Infrared (IR) Spectroscopy | Broad absorption ~3400 cm⁻¹; Strong bands at 1650-1670 cm⁻¹; Characteristic peaks at 1590, 1480, 1450 cm⁻¹ | O-H stretch; C=O stretch (minor tautomer); Benzene ring vibrations; Imidazole ring vibrations |
Nuclear Magnetic Resonance (NMR) | Complex aromatic region δ 6.8-7.5 ppm; Aliphatic protons δ 2.5-4.0 ppm; Hydroxyl proton ~δ 5.5 ppm (exchangeable) | Benzene ring protons; Methylene/methine protons of tetrahydropyridine; O-H proton |
Mass Spectrometry | Molecular ion peak m/z 188.1 [M]⁺; Characteristic fragments at m/z 134, 106, 91 | Molecular weight confirmation; Loss of tetrahydropyridine elements; Benzimidazole-related fragments |
The compound serves as a versatile precursor for synthesizing complex polycyclic systems. For instance, dehydration or oxidation reactions can yield fully aromatic pyrido[1,2-a]benzimidazolium salts with enhanced DNA intercalation potential [4] [6]. Additionally, the hydroxyl group provides a synthetic handle for derivatization through alkylation, acylation, or conversion to leaving groups, enabling structure-activity relationship studies. The molecule's significance extends beyond biological applications into materials science, where its extended π-system and electron-donating/accepting capabilities contribute to developments in organic semiconductors. Derivatives featuring dimethylamino substituents demonstrate n-type doping capabilities with conductivity reaching ~2 × 10⁻³ S/cm, highlighting potential in organic electronics [9].
Spectral characterization reveals distinctive features: infrared spectroscopy shows a broad O-H stretch around 3440 cm⁻¹ and characteristic imidazole ring vibrations between 1450-1600 cm⁻¹ [1]. Nuclear magnetic resonance spectra display complex patterns reflecting the asymmetric fused ring system, with the benzenoid protons appearing as multiplets between δ 6.8-7.5 ppm and the aliphatic protons of the tetrahydropyridine ring resonating as complex multiplets between δ 2.5-4.0 ppm [3]. These spectral fingerprints provide crucial analytical tools for verifying synthetic products and probing molecular interactions in solution.
Table 3: Biological Significance of Benzimidazole-Containing Scaffolds
Biological Activity | Structural Features | Molecular Targets |
---|---|---|
Anticancer Agents | Planar polycyclic benzimidazoles; Basic side chains | Topoisomerases I/II; DNA minor groove; Tubulin |
Antimicrobials | Halogen substituents; Lipophilic side chains | Bacterial DNA gyrase; Fungal cytochrome P450 |
Receptor Modulators | Substituted benzimidazoles with H-bond acceptors | Angiotensin II receptors; Histamine H₂ receptors |
Enzyme Inhibitors | Transition state analogs; Metal-chelating groups | Urokinase-type plasminogen activator; Kinases |
The compound's biological significance is evidenced by the established activities of structurally related benzimidazole derivatives. These compounds demonstrate diverse mechanisms, including topoisomerase inhibition, DNA intercalation, and interaction with various enzymes and receptors [6] [8]. Specifically, analogs such as 2-(3-chlorophenyl)pyrimido[1,2-a][1,3]benzimidazol-4(1H)-one show potential in cancer research through epigenetic modulation [7], while simpler derivatives like 2-amino-1H-benzimidazol-5-ol exhibit inhibitory activity against urokinase-type plasminogen activator, a validated anticancer target [8]. The tetrahydropyridine ring in 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol introduces conformational flexibility potentially enhancing target complementarity compared to rigid planar analogs. These attributes collectively underscore its significance as a multifaceted scaffold in heterocyclic chemistry with substantial potential for pharmaceutical innovation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: